2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione
Overview
Description
2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione is a compound that combines the structural features of anthracene and pyrrolidine. Anthracene is a polycyclic aromatic hydrocarbon known for its applications in organic electronics and photophysics, while pyrrolidine is a five-membered nitrogen-containing heterocycle widely used in medicinal chemistry . The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione can be achieved through several methods. One common approach involves the Clauson-Kaas reaction, where aminoanthracene-9,10-diones react with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst such as molecular iodine . This method is efficient, yielding the desired product with high purity and in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the anthracene or pyrrolidine moieties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a probe in photophysical studies . In biology and medicine, derivatives of this compound have shown potential as anticancer agents due to their ability to inhibit topoisomerases and induce apoptosis in cancer cells . In industry, it is used in the production of dyes and as a component in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. For instance, its derivatives can intercalate into DNA, inhibiting the activity of topoisomerases and leading to DNA damage and apoptosis in cancer cells . The compound’s photophysical properties also make it useful in applications where light absorption and emission are critical .
Comparison with Similar Compounds
Similar compounds to 2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione include other anthracene derivatives and pyrrolidine-containing molecules. For example, 9,10-diphenylanthracene is another anthracene derivative used in photophysical studies, while pyrrolidine-2,5-dione is a versatile scaffold in medicinal chemistry . The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and physical properties not found in its individual components .
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-17-13-5-1-2-6-14(13)18(21)16-11-12(7-8-15(16)17)24(22,23)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZGRFJYQRACX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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